molecular formula C7H7KO2P+ B12701918 Phosphinic acid, (3-methylphenyl)-, potassium salt CAS No. 175643-58-0

Phosphinic acid, (3-methylphenyl)-, potassium salt

Cat. No.: B12701918
CAS No.: 175643-58-0
M. Wt: 193.20 g/mol
InChI Key: DDVJRHXATDYYEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phosphinic acid, (3-methylphenyl)-, potassium salt is a chemical compound with the molecular formula C7H9O2PK It is a derivative of phosphinic acid where the hydrogen atom is replaced by a 3-methylphenyl group, and the acid is neutralized with potassium

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphinic acid, (3-methylphenyl)-, potassium salt typically involves the reaction of 3-methylphenylphosphinic acid with potassium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. The general reaction can be represented as follows:

C7H9O2P+KOHC7H9O2P.K+H2OC_7H_9O_2P + KOH \rightarrow C_7H_9O_2P.K + H_2O C7​H9​O2​P+KOH→C7​H9​O2​P.K+H2​O

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow processes or the use of more concentrated reagents to increase yield and reduce reaction time. The exact methods can vary depending on the desired purity and application of the final product.

Chemical Reactions Analysis

Types of Reactions

Phosphinic acid, (3-methylphenyl)-, potassium salt can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acids.

    Reduction: It can be reduced to form phosphine derivatives.

    Substitution: The phenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Various electrophiles can be used for substitution reactions, often in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphonic acids, while reduction can produce phosphine derivatives.

Scientific Research Applications

Phosphinic acid, (3-methylphenyl)-, potassium salt has several applications in scientific research:

    Chemistry: It is used as a reagent in various organic synthesis reactions, including the preparation of phosphine ligands for catalysis.

    Biology: The compound can be used in studies involving enzyme inhibition and as a precursor for biologically active molecules.

    Industry: The compound is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism by which phosphinic acid, (3-methylphenyl)-, potassium salt exerts its effects depends on the specific application. In catalysis, for example, the compound can act as a ligand, coordinating to a metal center and facilitating various chemical transformations. In biological systems, it may interact with enzymes or other proteins, inhibiting their activity or altering their function.

Comparison with Similar Compounds

Similar Compounds

  • Phosphinic acid, phenyl-, potassium salt
  • Phosphinic acid, (4-methylphenyl)-, potassium salt
  • Phosphonic acid, (3-methylphenyl)-, potassium salt

Uniqueness

Phosphinic acid, (3-methylphenyl)-, potassium salt is unique due to the presence of the 3-methylphenyl group, which can influence its reactivity and interactions compared to other similar compounds

Properties

CAS No.

175643-58-0

Molecular Formula

C7H7KO2P+

Molecular Weight

193.20 g/mol

IUPAC Name

potassium;(3-methylphenyl)-oxido-oxophosphanium

InChI

InChI=1S/C7H7O2P.K/c1-6-3-2-4-7(5-6)10(8)9;/h2-5H,1H3;/q;+1

InChI Key

DDVJRHXATDYYEF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)[P+](=O)[O-].[K+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.